Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Description
Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide (CTA-Tf2N) is a hydrophobic ionic liquid composed of the hexadecyltrimethylammonium cation (CTA⁺) and the bis(trifluoromethylsulfonyl)imide anion (Tf₂N⁻). Its molecular formula is C₂₁H₄₂F₆N₂O₄S₂, with a molecular weight of 564.69 g/mol and a purity typically exceeding 99% . The compound is characterized by:
- High thermal stability (common to Tf₂N-based ionic liquids).
- Low miscibility with water due to its long alkyl chain.
- Wide electrochemical window, enabling applications in electrochemistry and material science .
CTA-Tf₂N is utilized as a supporting electrolyte in non-polar solvents like toluene, where it enhances solubility and provides a stable electrochemical environment for redox reactions .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFUKFOMDIPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Metathesis Procedure
Solvent Optimization
Solvent choice significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 24 | 92 |
| Dichloromethane | 8.9 | 24 | 88 |
| Ethanol | 24.3 | 48 | 75 |
Polar aprotic solvents like acetonitrile enhance ion dissociation, accelerating metathesis. Ethanol’s protic nature reduces yield due to partial solvation of LiCl.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>99%). Continuous flow reactors and automated systems are employed to optimize throughput.
Continuous Flow Metathesis
Challenges in Scaling
-
Impurity Control : Residual chloride (Cl⁻) must be <10 ppm for electrochemical applications. Industrial setups integrate multiple water-washing stages and nanofiltration membranes.
-
Solvent Recovery : Up to 95% of acetonitrile is reclaimed via fractional distillation, reducing environmental impact.
Purification and Quality Assurance
Chloride Removal
Post-synthesis purification ensures Cl⁻ levels meet application-specific standards:
Analytical Characterization
| Technique | Parameters Analyzed | Specification |
|---|---|---|
| ¹H NMR | Cation structure, purity | δ 0.88 (t, CH₃), 1.26 (m, CH₂), 3.02 (s, N⁺–CH₃) |
| Karl Fischer | Water content | <0.005 wt% |
| ICP-MS | Li⁺, Cl⁻ impurities | <5 ppm |
Comparative Analysis of Synthesis Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 85–92% | 88–94% |
| Purity | 95–98% | 94–96% |
| Throughput | 10–50 g/day | 50–100 kg/day |
| Energy Use | Moderate (batch) | Low (continuous flow) |
Emerging Innovations and Optimization
Chemical Reactions Analysis
Types of Reactions: Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Organic solvents such as acetonitrile and dichloromethane are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkylated products .
Scientific Research Applications
Electrochemical Applications
HTA-TFSI is increasingly utilized in the development of advanced electrochemical devices, including:
- Lithium-ion Batteries : HTA-TFSI serves as an electrolyte due to its high ionic conductivity and electrochemical stability. Its use enhances the performance and longevity of lithium-ion batteries by improving charge transport and reducing side reactions that can degrade battery materials .
- Supercapacitors : The compound is also employed in supercapacitors where it contributes to higher energy density and power density compared to traditional electrolytes. The ionic liquid's low viscosity allows for better ion mobility .
Material Science
In material science, HTA-TFSI is used for:
- Doping Agents : It acts as a dopant in perovskite solar cells, enhancing their efficiency and stability. The long alkyl chain of HTA-TFSI improves the hydrophobicity of the solar cell materials, thereby reducing moisture sensitivity .
- Surface Modification : HTA-TFSI can modify surfaces to improve adhesion properties in coatings and composites, making it valuable in the manufacture of high-performance materials.
Biochemical Applications
In biochemistry, HTA-TFSI has shown promise in various applications:
- Antibacterial Activity : Studies have indicated that ionic liquids containing bis(trifluoromethylsulfonyl)imide anions exhibit significant antibacterial properties. This suggests potential applications in developing new antimicrobial agents .
- Cell Culture Media : Due to its biocompatibility, HTA-TFSI can be utilized in cell culture applications where it may enhance cell viability and proliferation .
Analytical Chemistry
HTA-TFSI is also relevant in analytical chemistry:
- Nuclear Magnetic Resonance (NMR) : The compound has been used as a solvent in NMR spectroscopy due to its ability to dissolve a wide range of organic compounds without interfering with spectral data .
- Diffusion Studies : Its properties allow researchers to study diffusion mechanisms in various systems, providing insights into molecular interactions and transport phenomena .
Synthesis and Characterization
The synthesis of HTA-TFSI typically involves the reaction of hexadecyltrimethylammonium chloride with lithium bis(trifluoromethylsulfonyl)imide in organic solvents like acetonitrile. Characterization techniques such as NMR spectroscopy, mass spectrometry, and differential scanning calorimetry (DSC) are employed to confirm the structure and assess the thermal properties of the synthesized compound .
Comparative Analysis Table
Case Studies
- Lithium-Ion Batteries : A study demonstrated that incorporating HTA-TFSI into battery electrolytes significantly improved cycle life and capacity retention under various temperature conditions .
- Antibacterial Properties : Research indicated that HTA-TFSI exhibited a notable reduction in bacterial growth rates against common pathogens, suggesting its potential use in medical applications such as coatings for surgical instruments .
Mechanism of Action
The mechanism of action of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding . The compound can disrupt the structure of biomolecules, leading to changes in their function and activity . In catalysis, it acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts CTA-Tf₂N with structurally related ammonium-based ionic liquids sharing the Tf₂N anion:
Key Observations :
Electrochemical and Solubility Properties
Analysis :
- THA-Tf₂N’s shorter alkyl chains enable superior solubility in toluene, critical for achieving a wide electrochemical window (3.0–3.7 V) . CTA-Tf₂N’s longer chain may limit solubility but enhances stability in organic matrices.
- CTA-Tf₂N’s electrochemical performance is inferred to align with THA-Tf₂N due to the shared Tf₂N anion, though experimental validation is needed .
Thermal Stability and Cost
- Thermal Stability : Tf₂N-based ionic liquids generally decompose above 300°C. CTA-Tf₂N’s thermal stability is comparable to Methyltrioctylammonium-Tf₂N but exceeds shorter-chain analogs like N-trimethyl-N-hexylammonium-Tf₂N .
- Cost : CTA-Tf₂N is priced at ¥22,000 per 25g , reflecting its specialized synthesis and purification. Methyltrioctylammonium-Tf₂N and THA-Tf₂N are likely cheaper due to simpler cation structures.
Biological Activity
Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide (HTA-NTf2) is an ionic liquid that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and its role in biomolecule extraction and purification. This article delves into the biological activity of HTA-NTf2, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Chemical Formula : C21H42F6N2O4S2
- Molecular Weight : 564.69 g/mol
- CAS Number : 1031250-01-7
HTA-NTf2 exhibits biological activity primarily through its interactions with microbial cell membranes. The long alkyl chain confers hydrophobic properties, enhancing its ability to disrupt membrane integrity. This disruption can lead to increased permeability, resulting in cell lysis or inhibition of growth. Additionally, the ionic nature of HTA-NTf2 allows it to interact with various biological macromolecules, facilitating processes such as biomolecule extraction.
Antimicrobial Properties
Recent studies have demonstrated that HTA-NTf2 possesses significant antibacterial activity against a range of pathogenic bacteria. In vitro assays have shown that HTA-NTf2 effectively inhibits the growth of Gram-positive and Gram-negative bacteria, including:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
The minimum inhibitory concentrations (MICs) for these bacterial strains were found to exceed 500 μM, indicating a robust antibacterial potential .
Case Studies
-
Antibacterial Efficacy :
- A study investigated the antibacterial activity of various ionic liquids, including HTA-NTf2. The results indicated that HTA-NTf2 showed promising inhibition against pathogenic strains such as Pseudomonas aeruginosa and Streptococcus pneumoniae, suggesting its potential as an alternative to conventional antibiotics .
- Biomolecule Extraction :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Application Area |
|---|---|---|
| HTA-NTf2 | High | Antimicrobial, Biomolecule Extraction |
| 1-Hexyl-3-methylimidazolium NTf2 | Moderate | Solvent Applications |
| 1-Butyl-3-methylimidazolium NTf2 | Low | Electrochemical Applications |
HTA-NTf2 stands out due to its superior hydrophobicity and lower viscosity compared to other similar ionic liquids, which enhances its efficacy in biological applications .
Q & A
Basic Questions
How is Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide synthesized, and what characterization methods validate its purity?
Methodological Answer:
The compound is typically synthesized via a metathesis reaction. Starting with the bromide precursor (e.g., hexadecyltrimethylammonium bromide), the halide anion is exchanged with bis(trifluoromethylsulfonyl)imide (TFSI⁻) using a lithium or potassium salt of TFSI in aqueous or organic solvents. Post-synthesis, purification involves repeated washing to remove residual halides, followed by vacuum drying. Purity is confirmed using:
- 1H NMR spectroscopy to verify structural integrity.
- Ion chromatography (IC) to ensure absence of halide contaminants (detection limit < 1 ppm) .
- Elemental analysis to validate stoichiometry .
What analytical techniques are critical for confirming the solubility and phase behavior of this ionic liquid?
Methodological Answer:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability and phase transitions (e.g., glass transition or melting points).
- UV-Vis spectroscopy and dynamic light scattering (DLS) assess solubility in polar/non-polar solvents and aggregation behavior.
- Electrochemical impedance spectroscopy (EIS) evaluates ionic conductivity in solvent systems, which correlates with solubility .
What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.
- Avoid prolonged storage to prevent degradation; monitor via FT-IR for structural changes.
- Dispose of waste via incineration or certified hazardous waste services , adhering to local regulations .
Advanced Research Questions
How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
Discrepancies may arise from impurities, measurement conditions, or instrument calibration. To address this:
- Perform controlled TGA/DSC experiments under inert atmospheres (e.g., N₂ or Ar) to minimize oxidative decomposition.
- Cross-validate with density functional theory (DFT) calculations to predict decomposition pathways and compare with experimental results .
- Standardize heating rates (e.g., 10°C/min) and sample masses (5–10 mg) for reproducibility .
What strategies optimize the electrochemical performance of this ionic liquid in sensor applications?
Methodological Answer:
- Tailor cation-anion ratios : Adjusting the hexadecyltrimethylammonium (CTA⁺) to TFSI⁻ ratio modulates viscosity and ion mobility.
- Composite electrode design : Blend with conductive polymers (e.g., polyaniline) or carbon nanomaterials to enhance charge transfer.
- Cyclic voltammetry (CV) and chronoamperometry quantify redox activity and stability windows in electrolytes .
How can experimental designs elucidate ion-transport mechanisms in this compound?
Methodological Answer:
- Use pulsed-field gradient NMR (PFG-NMR) to measure self-diffusion coefficients of CTA⁺ and TFSI⁻ ions.
- Molecular dynamics (MD) simulations correlate experimental conductivity data with ion-pairing dynamics.
- Variable-temperature EIS identifies activation energies for ion transport, linking to Arrhenius behavior .
What methodologies study the interaction of this compound with metal ions in extraction processes?
Methodological Answer:
- Liquid-liquid extraction assays : Mix with aqueous metal solutions (e.g., U(VI) or Cs⁺) and quantify partitioning via ICP-MS or UV-Vis .
- EXAFS/XANES spectroscopy probes coordination environments of extracted metal ions.
- DFT calculations model binding energies and selectivity trends between CTA⁺ and target ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
